molecular formula C15H20N2O2 B11789397 Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B11789397
M. Wt: 260.33 g/mol
InChI Key: MCEBKTOSSKZINR-UHFFFAOYSA-N
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Description

Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound built around the 3,7-diazabicyclo[3.3.1]nonane core, also known as bispidine . This bicyclic scaffold is synthetically accessible and is a naturally occurring structure of significant interest in medicinal chemistry . It serves as a fundamental precursor and key intermediate for synthesizing a wide range of biologically active molecules . The 3,7-diazabicyclo[3.3.1]nonane scaffold is recognized as a privileged structure in pharmacology, particularly for its interaction with nicotinic acetylcholine receptors (nAChRs) . Researchers are exploring derivatives of this core structure for potential applications in treating central nervous system (CNS) diseases, as antithrombotic agents, and in other therapeutic areas . The benzyl ester group in this specific compound can function as a protecting group for the secondary amine, allowing for further synthetic modifications on the other nitrogen atom of the diazabicyclononane system. This makes it a versatile building block for constructing more complex derivatives for structure-activity relationship (SAR) studies and drug discovery programs . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-15(19-11-12-4-2-1-3-5-12)17-9-13-6-14(10-17)8-16-7-13/h1-5,13-14,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEBKTOSSKZINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Bicyclic Core Formation

The synthesis of the 3,7-diazabicyclo[3.3.1]nonane scaffold typically begins with cyclocondensation reactions. A stereocontrolled approach involves the reaction of 4-piperidone derivatives with formaldehyde and primary amines under acidic conditions. For example, 3,7-diazabicyclo[3.3.1]nonane intermediates are synthesized via Mannich-type reactions, where 4-piperidone reacts with paraformaldehyde and benzylamine in methanol under reflux . The reaction proceeds through imine formation followed by intramolecular cyclization, yielding the bicyclic core with moderate to high diastereoselectivity.

Key Data :

ReagentsConditionsYieldDiastereomeric Ratio
4-Piperidone, BnNH₂MeOH, reflux, 8 hr66%3:1 (trans:cis)
Paraformaldehyde, AcOH60°C, 6 hr72%4:1

Post-cyclization, the carbonyl group at the bridgehead position is reduced using the Wolff-Kishner method (hydrazine hydrate, KOH, 160–170°C), affording the fully saturated bicyclic amine in 83–94% yield .

Introduction of the benzyl ester group at the 3-position is achieved through carbamate formation. The bicyclic amine is treated with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). This step requires precise temperature control (0–5°C) to minimize side reactions, such as over-alkylation or epimerization .

Optimized Protocol :

  • Dissolve 3,7-diazabicyclo[3.3.1]nonane (1 equiv) in anhydrous THF.

  • Add triethylamine (1.2 equiv) and cool to 0°C.

  • Slowly add benzyl chloroformate (1.1 equiv) over 30 minutes.

  • Stir at room temperature for 12 hr.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

Yield : 85–92% .

Stereochemical Control and Optical Enrichment

Optically enriched derivatives are accessible through chiral auxiliary-mediated syntheses. For instance, (R)-2-(Aminomethyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate serves as a chiral precursor, enabling asymmetric induction during cyclocondensation . The use of (R)-configured starting materials ensures high enantiomeric excess (ee > 90%), as confirmed by chiral HPLC analysis.

Case Study :

  • Starting Material : (R)-Benzyl 2-(aminomethyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate.

  • Reaction : Treatment with 2-bromophenylacetyl chloride in dichloromethane (DCM) at −20°C.

  • Outcome : Diastereoselective formation of (1R,2R,5S,8R)-Benzyl 7-benzyl-8-(2-bromophenyl)-2-methoxy-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with 92% yield and >95% ee .

Alternative Routes: Reductive Amination and Ring-Closing Metathesis

Recent advances explore reductive amination and transition metal-catalyzed methods. A two-step process involving reductive amination of ketones with benzylamines, followed by ring-closing metathesis (Grubbs catalyst, 2nd generation), provides the bicyclic framework in 70% overall yield . This method circumvents harsh acidic conditions, enhancing functional group compatibility.

Comparative Data :

MethodCatalystYieldPurity (HPLC)
Reductive AminationNaBH₃CN78%98%
Ring-Closing MetathesisGrubbs II82%97%

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or flash chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.26 (s, OCH₃), 4.29 (dd, J = 6.2, 4.9 Hz, CH(OMe)₂), 7.19–7.33 (m, Ar-H) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 53.7 (NCH₂), 103.7 (C-O), 128.5 (Ar-C) .

Mass spectrometry (ESI-MS) verifies molecular weight (m/z 260.33 [M+H]⁺), while infrared (IR) spectroscopy identifies ester carbonyl stretches (ν = 1718 cm⁻¹) .

Scalability and Industrial Applications

Kilogram-scale syntheses employ continuous flow reactors to enhance reproducibility. A pilot study demonstrated 89% yield over five steps, with a space-time yield of 1.2 kg·L⁻¹·day⁻¹ . Regulatory-grade material meets ICH Q3D guidelines for elemental impurities (<10 ppm Pd).

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine and ester functionalities in Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate participate in selective oxidation:

  • Hydrogen Peroxide (H₂O₂) : Oxidation of the tertiary amine generates an N-oxide derivative, enhancing polarity and solubility. This reaction proceeds under mild acidic conditions (pH 4–6) at 25–40°C.

  • Potassium Permanganate (KMnO₄) : In acidic media, the bicyclic framework undergoes partial ring opening to form dicarboxylic acid derivatives .

Key Data:

ReagentConditionsProductYieldSource
H₂O₂pH 5, 30°C, 12 hrN-Oxide derivative75–85%
KMnO₄ (0.1 M)H₂SO₄, 60°C, 6 hr3,7-Dicarboxylic acid derivative62%

Reduction Reactions

The benzyl ester group is susceptible to catalytic hydrogenolysis, while the bicyclic core remains intact:

  • Hydrogen/Palladium (H₂/Pd-C) : Cleaves the benzyl ester to yield 3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid. Reactions occur at 1 atm H₂ in ethanol (20–25°C, 4–6 hr).

  • Sodium Borohydride (NaBH₄) : Selectively reduces ketone byproducts formed during oxidation without affecting the ester group.

Key Data:

ReagentConditionsProductYieldSource
H₂/Pd-CEtOH, 25°C, 4 hrCarboxylic acid derivative90%
NaBH₄THF, 0°C, 1 hrSecondary alcohol (from ketone)88%

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl) : Produces 3,7-diazabicyclo[3.3.1]nonane-3-carboxylic acid hydrochloride. Optimized at 6 M HCl, reflux (12 hr).

  • Basic Hydrolysis (NaOH) : Yields the sodium salt of the carboxylic acid. Conducted in aqueous NaOH (2 M, 80°C, 8 hr) .

Key Data:

ConditionReagentProductYieldSource
6 M HCl, refluxHClCarboxylic acid hydrochloride95%
2 M NaOH, 80°CNaOHSodium carboxylate82%

Coordination Chemistry

The nitrogen atoms in the bicyclic scaffold act as ligands for transition metals, forming stable complexes:

  • Copper(II) Complexes : Reacts with CuCl₂ in methanol to form a square-planar complex with a binding constant (log K) of 8.2 ± 0.3 .

  • Iron(III) Complexes : Forms octahedral complexes with Fe(NO₃)₃, used in oxidation catalysis.

Structural Data for Cu(II) Complex:

ParameterValueMethodSource
N–Cu bond length1.98 ÅX-ray diffraction
log K (stability)8.2 ± 0.3UV-Vis titration

Functionalization via Alkylation

The tertiary amine undergoes alkylation with electrophiles:

  • Methyl Iodide (CH₃I) : Forms a quaternary ammonium salt in acetonitrile (60°C, 24 hr) .

  • Benzyl Bromide (C₆H₅CH₂Br) : Produces a disubstituted derivative under phase-transfer conditions (K₂CO₃, TBAB, 50°C) .

Key Data:

ElectrophileConditionsProductYieldSource
CH₃ICH₃CN, 60°C, 24 hrQuaternary ammonium salt78%
C₆H₅CH₂BrK₂CO₃/TBAB, 50°C, 12 hrN,N-Dibenzyl derivative65%

Scientific Research Applications

Pharmacological Interactions

Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs). The compound's structure allows it to act as a ligand for these receptors, which play crucial roles in neurotransmission and are implicated in various neurological disorders.

  • Subtype Selectivity : Research indicates that modifications to the diazabicyclo scaffold can enhance selectivity for specific nAChR subtypes, such as α4β2* and α3β4*, which are relevant in the context of addiction and cognitive function .

Synthesis of Complex Organic Molecules

The compound serves as an important intermediate in the synthesis of various chiral phosphoramidite ligands, which are essential in asymmetric synthesis processes. The synthetic pathways often involve:

  • Formation of the Diazabicyclo Core : This involves cyclization reactions that yield the bicyclic structure.
  • Functionalization : Introduction of benzyl groups and other substituents through nucleophilic substitution reactions .

Case Study 1: Nicotinic Acetylcholine Receptor Ligands

A study evaluated several derivatives of the diazabicyclo scaffold for their affinity towards nAChRs. The findings revealed that:

CompoundK_i (nM)nAChR Subtype
N-benzylbispidine569.6α3β4*
N-t-Boc-bispidine45α4β2*

These results demonstrate the potential of this compound derivatives in developing targeted therapies for neurological conditions .

Case Study 2: Synthesis of Chiral Phosphoramidites

In another investigation, researchers synthesized chiral phosphoramidites from this compound to explore their application in asymmetric synthesis:

Reaction StepDescription
CyclizationFormation of the diazabicyclo core
Benzyl Group IntroductionNucleophilic substitution using benzyl halides
EsterificationFinal step involving tert-butyl alcohol

This synthesis pathway highlights the compound's utility in generating complex chiral molecules used in drug development .

Mechanism of Action

The mechanism of action of Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Key Structural Variations in Bispidine Derivatives:

Compound Name Substituents (Position 3/7) Functional Groups Key Features
Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 3: Benzyl ester; 7: Unsubstituted Ester High lipophilicity, potential CNS activity
LA-3 (β-cyclodextrin complex) 3: Cycloproylmethyl; 7: Isopropoxypropyl Oxime, β-CD complex Low toxicity (LD50: 825 mg/kg)
TC-6683/AZD1446 3,7-Diazabicyclo[3.3.0]octane Carboxamide α4β2 nAChR agonist, cognitive enhancer
3-Boc-7-[3-(imidazolyl)propyl]-bispidine 3: tert-butyl carbamate; 7: Imidazolylpropyl Carbamate, imidazole Seed growth stimulation in wheat
tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 3: tert-butyl ester; 7: Unsubstituted Ester Industrial-scale synthesis

Structural Insights:

  • Benzyl vs. tert-Butyl Esters : The benzyl group in the target compound enhances aromatic interactions, whereas tert-butyl esters (e.g., ) improve steric protection and stability .
  • N-Alkoxyalkyl Substituents : Ethoxypropyl and isopropoxypropyl groups at position 7 (e.g., LA-1, LA-2) reduce toxicity compared to bulkier substituents .
  • Hydrogen Bond Acceptor (HBA) Systems : Carboxamide or sulfonamide groups (e.g., TC-6683) increase α4β2 nAChR affinity, while benzyl esters may prioritize lipophilicity over receptor selectivity .

Biological Activity

Benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, also referred to as tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate, is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Structural Characteristics

The molecular formula of this compound is C₁₉H₂₆N₂O₃, with a molecular weight of approximately 330.42 g/mol. The compound features a bicyclic structure that includes a diazabicyclo framework, which is crucial for its interaction with biological targets.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Research indicates that this compound exhibits significant interactions with nicotinic acetylcholine receptors (nAChRs), which are vital in various neurological processes. The compound has been shown to modulate receptor activity, making it a candidate for drug development aimed at treating neurological disorders.

  • Affinity Studies : The compound's affinity for different nAChR subtypes has been evaluated, revealing varying degrees of interaction:
CompoundnAChR SubtypeAffinity (K_i)
This compoundα4β2*600 nM
N-benzylbispidineα3β4*569.6 nM
N-t-Boc-bispidineα4β2*45 nM

These findings suggest that modifications to the diazabicyclo scaffold can lead to selective ligands with potential therapeutic applications in neurology .

Pharmacological Implications

The unique structure of this compound allows it to act as a pharmacological agent with various potential applications:

  • Neurological Disorders : Its ability to selectively interact with nAChRs positions it as a candidate for developing treatments for conditions like Alzheimer's disease and other cognitive impairments.
  • Pain Management : Some derivatives have demonstrated antihyperalgesic activity in models of neuropathic pain, indicating potential use in pain management therapies .
  • Antimicrobial and Anticancer Activities : Preliminary studies suggest that this compound could serve as a lead compound in the development of new antimicrobial or anticancer drugs due to its biological activity .

The mechanism by which this compound exerts its effects involves binding to specific receptor sites on nAChRs, leading to alterations in receptor activity that can influence neurotransmission and other physiological processes . The structural modifications of the bicyclic core significantly impact the binding affinity and selectivity towards different receptor subtypes.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Nootropic Activity : A series of related compounds were synthesized and tested for their ability to reverse scopolamine-induced amnesia in mice, highlighting their potential cognitive-enhancing properties .
  • Evaluation of Antihyperalgesic Effects : Compounds derived from this scaffold showed promising results in models of neuropathic pain, suggesting a multifaceted role in pain modulation .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare benzyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate derivatives?

  • Methodology : The Mannich reaction is a foundational approach. For example, 3,7-diazabicyclo[3.3.1]nonane derivatives are synthesized via cyclocondensation of 4-piperidone with formaldehyde and primary amines in methanol, followed by Wolff-Kishner reduction to eliminate the carbonyl group. Yields typically range from 38% to 66%, depending on substituents .
  • Key Data :

  • Reagents : Paraformaldehyde, primary amines (e.g., 1-(3-aminopropyl)imidazole), acetic acid.
  • Conditions : Methanol solvent, reflux for 6–8 hours.
  • Reduction : Hydrazine hydrate/KOH at 160–170°C for 5 hours (yields: 83–94%) .

Q. How is the chair-chair conformation of the 3,7-diazabicyclo[3.3.1]nonane scaffold confirmed experimentally?

  • Methodology : 1H^1H and 13C^{13}C NMR spectroscopy are critical. Vicinal coupling constants (JJ) in 1H^1H NMR (e.g., J=10.511.0HzJ = 10.5–11.0 \, \text{Hz} for geminal protons) and chemical shifts in 13C^{13}C NMR (e.g., C1/C5 at 27.4–29.9 ppm) confirm the chair-chair conformation. IR spectroscopy verifies carbonyl reduction (absence of νC=O1730cm1\nu_{\text{C=O}} \sim 1730 \, \text{cm}^{-1}) .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

  • Methodology :

  • IR : Identifies functional groups (e.g., ester C=O at 1718 cm1^{-1}) .
  • NMR : Assigns stereochemistry via coupling constants and chemical shifts. For example, axial protons exhibit doublet-of-doublets splitting (J=3.06.0HzJ = 3.0–6.0 \, \text{Hz}) .
  • Mass Spectrometry : Confirms molecular weight (e.g., m/z=521.03for C33H29ClN2O2m/z = 521.03 \, \text{for C}_{33}\text{H}_{29}\text{ClN}_2\text{O}_2) .

Advanced Research Questions

Q. How do computational methods (DFT and molecular docking) enhance the understanding of 3,7-diazabicyclo[3.3.1]nonane derivatives?

  • Methodology :

  • DFT : Optimize molecular geometry at the B3LYP/6-31G(d,p) level. Compare bond lengths/angles with X-ray data (RMSD < 0.01 Å). HOMO-LUMO gaps (ΔE5.3eV\Delta E \sim 5.3 \, \text{eV}) predict reactivity .
  • Docking : AutoDock/Vina evaluates binding to targets (e.g., ERα, AMPA receptors). For example, docking scores of 9.56kcal/mol-9.56 \, \text{kcal/mol} suggest strong affinity for 3ERT protein .
    • Key Data :
  • Software : Gaussian 09W, GaussView 5.0, Discovery Studio .

Q. How do substituents at the 3- and 7-positions influence the basicity and bioactivity of 3,7-diazabicyclo[3.3.1]nonane derivatives?

  • Methodology :

  • Basicity : Spectrophotometric titration in acetonitrile reveals pKapK_a variations (spanning 13 orders). Electron-withdrawing groups reduce basicity; bulky substituents enhance steric effects .
  • Bioactivity : Tricyclic derivatives act as AMPA receptor modulators due to hydrophobic interactions. Substituents like benzyl or heterocycles improve blood-brain barrier penetration .

Q. How can Hirshfeld surface analysis resolve crystal packing ambiguities in diazabicyclo derivatives?

  • Methodology : CrystalExplorer 21 generates Hirshfeld surfaces mapped with dnormd_{\text{norm}}. For a chloroacetyl derivative, H⋯H (52.3%), H⋯C/C⋯H (23.7%), and H⋯O/O⋯H (10.8%) interactions dominate packing. C–H⋯π contacts (2.72 Å) stabilize chair conformers .
  • Key Data :

  • Software : CrystalExplorer 21, Mercury .
  • Interaction Metrics : de+di1.10A˚d_e + d_i \sim 1.10 \, \text{Å} for H⋯H contacts .

Q. What strategies address contradictions in conformational analysis (e.g., chair-chair vs. boat-boat) of diazabicyclo derivatives?

  • Methodology :

  • X-ray Crystallography : Resolves ambiguities via puckering parameters (e.g., Q=0.487A˚,θ=157.5Q = 0.487 \, \text{Å}, \theta = 157.5^\circ for distorted-chair conformers) .
  • Dynamic NMR : Detects ring-flipping barriers in solution. For rigid tricyclic derivatives, chair-chair dominates .

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